N-{2-[3-({2-[(2,4-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]phenyl}-2-methylpropanamide
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Overview
Description
N-{2-[3-({2-[(2,4-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]phenyl}-2-methylpropanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a dichlorophenyl group, a triazinone ring, and a sulfanyl linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[3-({2-[(2,4-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]phenyl}-2-methylpropanamide typically involves multiple steps, including the formation of intermediate compounds. The process begins with the preparation of 2,4-dichloroaniline, which is then reacted with various reagents to form the desired product. Common reagents used in the synthesis include acetic anhydride, sulfur, and triazine derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure high yield and purity. The use of advanced techniques such as microreactors can enhance reaction efficiency and control reaction conditions more precisely .
Chemical Reactions Analysis
Types of Reactions
N-{2-[3-({2-[(2,4-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]phenyl}-2-methylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-{2-[3-({2-[(2,4-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]phenyl}-2-methylpropanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{2-[3-({2-[(2,4-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]phenyl}-2-methylpropanamide involves its interaction with specific molecular targets. The compound is believed to inhibit enzymes such as cyclooxygenase (COX), thereby reducing the production of prostaglandins, which are mediators of inflammation and pain . The sulfanyl linkage and triazinone ring play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Diclofenac: A well-known non-steroidal anti-inflammatory drug (NSAID) with a similar dichlorophenyl group.
Acetanilide derivatives: Compounds with similar structural motifs and pharmacological properties.
Uniqueness
N-{2-[3-({2-[(2,4-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]phenyl}-2-methylpropanamide is unique due to its combination of a dichlorophenyl group, a triazinone ring, and a sulfanyl linkage. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Properties
CAS No. |
1242906-23-5 |
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Molecular Formula |
C21H19Cl2N5O3S |
Molecular Weight |
492.4 g/mol |
IUPAC Name |
N-[2-[3-[2-(2,4-dichloroanilino)-2-oxoethyl]sulfanyl-5-oxo-4H-1,2,4-triazin-6-yl]phenyl]-2-methylpropanamide |
InChI |
InChI=1S/C21H19Cl2N5O3S/c1-11(2)19(30)25-15-6-4-3-5-13(15)18-20(31)26-21(28-27-18)32-10-17(29)24-16-8-7-12(22)9-14(16)23/h3-9,11H,10H2,1-2H3,(H,24,29)(H,25,30)(H,26,28,31) |
InChI Key |
KUGXTIMQTSMIQI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NC1=CC=CC=C1C2=NN=C(NC2=O)SCC(=O)NC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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